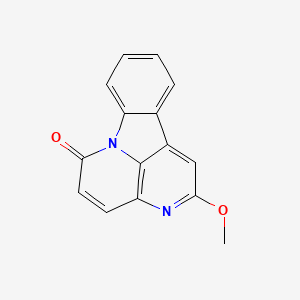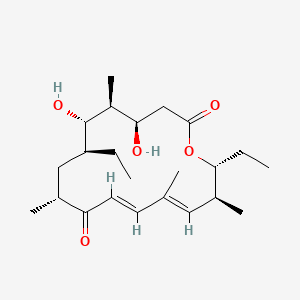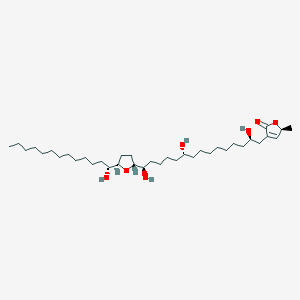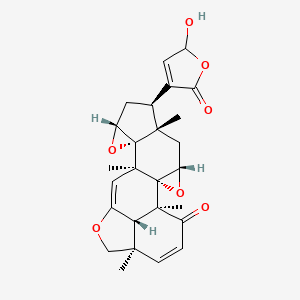
Methyl 3-(2,4,5-trimethoxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2,4,5-trimethoxyphenyl)propanoate is an organic compound with the molecular formula C12H16O5 It is a derivative of cinnamic acid, where the phenyl ring is substituted with three methoxy groups at the 2, 4, and 5 positions, and the carboxylic acid group is esterified with methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4,5-trimethoxyphenyl)propanoate typically involves the esterification of 2,4,5-Trimethoxycinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of solid acid catalysts and optimized reaction conditions can also contribute to the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2,4,5-trimethoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2,4,5-Trimethoxybenzoic acid or 2,4,5-Trimethoxybenzaldehyde.
Reduction: Formation of 2,4,5-Trimethoxyhydrocinnamyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(2,4,5-trimethoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2,4,5-trimethoxyphenyl)propanoate is largely dependent on its chemical structure. The methoxy groups can participate in hydrogen bonding and other interactions with biological targets, while the ester group can undergo hydrolysis to release the active cinnamic acid derivative. These interactions can modulate various molecular pathways, including enzyme inhibition and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trimethoxycinnamic acid: The parent compound without the ester group.
2,4,5-Trimethoxybenzoic acid: A similar compound with a carboxylic acid group instead of the cinnamic acid moiety.
2,4,5-Trimethoxybenzaldehyde: A related compound with an aldehyde group.
Uniqueness
Methyl 3-(2,4,5-trimethoxyphenyl)propanoate is unique due to the presence of both the ester and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C13H18O5 |
|---|---|
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
methyl 3-(2,4,5-trimethoxyphenyl)propanoate |
InChI |
InChI=1S/C13H18O5/c1-15-10-8-12(17-3)11(16-2)7-9(10)5-6-13(14)18-4/h7-8H,5-6H2,1-4H3 |
Clave InChI |
SULPGCHHOCMNSJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CCC(=O)OC)OC)OC |
SMILES canónico |
COC1=CC(=C(C=C1CCC(=O)OC)OC)OC |
Sinónimos |
methyl 3-(2,4,5-trimethoxyphenyl)propionate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,9-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B1246283.png)


![bis[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] (E)-but-2-enedioate](/img/structure/B1246288.png)

![(4aS,12bS)-4,4,12b-trimethyl-1,2,3,4a,5,6-hexahydrobenzo[a]anthracene-8,11-dione](/img/structure/B1246291.png)


![Acetamide, N-[2-[5-(2-hydroxyethoxy)-1H-indol-3-yl]ethyl]-](/img/structure/B1246296.png)
